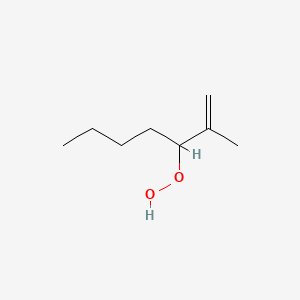
Hydroperoxide, 1-(1-methylethenyl)pentyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroperoxide, 1-(1-methylethenyl)pentyl is an organic compound with the molecular formula C8H16O2. It is a type of hydroperoxide, which is characterized by the presence of a hydroperoxy group (-OOH) attached to a carbon atom. This compound is known for its reactivity and is used in various chemical processes and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroperoxide, 1-(1-methylethenyl)pentyl can be synthesized through the autoxidation of hydrocarbons. The process involves the reaction of oxygen (O2) with a hydrocarbon, typically under radical conditions. The reaction begins with the abstraction of a hydrogen atom from a relatively weak C-H bond, leading to the formation of a hydroperoxide .
Industrial Production Methods
In industrial settings, the production of hydroperoxides often involves the use of high-performance liquid chromatography (HPLC) and electrochemical detection methods. These techniques provide excellent linearity calibration and limits of detection for the analysis of hydroperoxides .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroperoxide, 1-(1-methylethenyl)pentyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced to form alcohols or other reduced species.
Substitution: The hydroperoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The reactions typically occur under mild to moderate conditions, depending on the desired products .
Major Products Formed
The major products formed from these reactions include alcohols, ketones, and other oxidized or reduced species, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Hydroperoxide, 1-(1-methylethenyl)pentyl has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and its role in oxidative stress.
Medicine: Investigated for its potential therapeutic applications, particularly in the context of its oxidative properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of hydroperoxide, 1-(1-methylethenyl)pentyl involves the chemical oxidation of cellular components. The hydroperoxy group can react with various molecular targets, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative damage. This process can affect proteins, lipids, and nucleic acids, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to hydroperoxide, 1-(1-methylethenyl)pentyl include:
Hydroperoxide, 1-methylpentyl: Another hydroperoxide with a similar structure but different alkyl chain length.
2-Hydroperoxy-n-hexane: A hydroperoxide with a different alkyl group attached to the hydroperoxy group.
Uniqueness
This compound is unique due to its specific molecular structure, which includes a methylethenyl group. This structural feature can influence its reactivity and the types of reactions it undergoes, making it distinct from other hydroperoxides.
Propriétés
Numéro CAS |
142312-71-8 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
3-hydroperoxy-2-methylhept-1-ene |
InChI |
InChI=1S/C8H16O2/c1-4-5-6-8(10-9)7(2)3/h8-9H,2,4-6H2,1,3H3 |
Clé InChI |
JYWGXKRWDHPQHA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=C)C)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



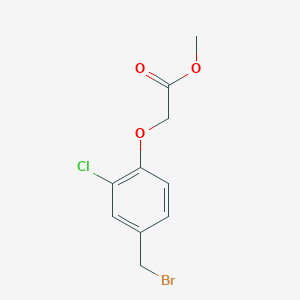
![1-[2-(Naphthalen-1-yl)ethenyl]azulene](/img/structure/B12540148.png)
![(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine](/img/structure/B12540152.png)
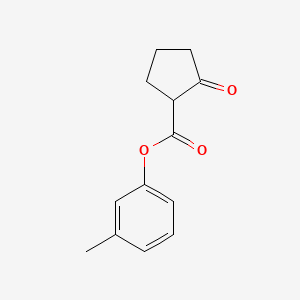
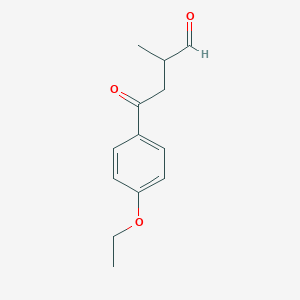
![N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12540161.png)
![({Hydroxy[(3-methylbut-2-en-1-yl)oxy]phosphoryl}methyl)phosphonic acid](/img/structure/B12540169.png)
![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide](/img/structure/B12540171.png)
![(2R)-2-[4-(2-hydroxyethoxy)phenoxy]-2-methylbutanoic acid](/img/structure/B12540172.png)
![4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile](/img/structure/B12540177.png)
![Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B12540184.png)
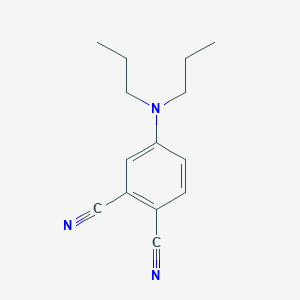
![1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)-](/img/structure/B12540199.png)
